molecular formula C4H3BrN2O B2996473 5-bromopyridazin-3(2H)-one CAS No. 67264-08-8

5-bromopyridazin-3(2H)-one

Katalognummer: B2996473
CAS-Nummer: 67264-08-8
Molekulargewicht: 174.985
InChI-Schlüssel: MHDOBORGTYQVOQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Bromopyridazin-3(2H)-one is a heterocyclic organic compound that features a bromine atom attached to the pyridazine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-bromopyridazin-3(2H)-one typically involves the bromination of pyridazin-3(2H)-one. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as acetic acid or dichloromethane, under controlled temperature conditions to ensure selective bromination at the desired position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems allows for precise control over reaction parameters, leading to a more efficient and scalable process.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be involved in oxidation-reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions to achieve substitution.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed, typically under acidic conditions.

Major Products Formed:

    Substitution Products: Depending on the nucleophile used, products such as 5-aminopyridazin-3(2H)-one or 5-thiopyridazin-3(2H)-one can be obtained.

    Oxidation Products: Oxidation may lead to the formation of pyridazinone derivatives with varying degrees of oxidation.

Wissenschaftliche Forschungsanwendungen

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has shown promise in the development of enzyme inhibitors and other bioactive molecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Industry: It is used in the synthesis of advanced materials, including polymers and dyes.

Wirkmechanismus

The mechanism of action of 5-bromopyridazin-3(2H)-one largely depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as DNA or proteins. The bromine atom plays a crucial role in enhancing the compound’s reactivity and binding affinity to its targets.

Vergleich Mit ähnlichen Verbindungen

    5-Chloropyridazin-3(2H)-one: Similar in structure but with a chlorine atom instead of bromine.

    5-Iodopyridazin-3(2H)-one: Contains an iodine atom, offering different reactivity and properties.

    Pyridazin-3(2H)-one: The parent compound without any halogen substitution.

Uniqueness: 5-Bromopyridazin-3(2H)-one is unique due to the presence of the bromine atom, which imparts distinct chemical properties such as increased reactivity in substitution reactions and potential biological activity. This makes it a valuable compound for various synthetic and research applications.

Biologische Aktivität

5-Bromopyridazin-3(2H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article synthesizes findings from various studies to elucidate its pharmacological properties, mechanisms of action, and potential therapeutic applications.

1. Antimicrobial Activity

This compound has demonstrated notable antimicrobial properties. Studies have shown that compounds with similar structures exhibit activity against a range of bacteria and fungi. For instance, derivatives of pyridazine have been tested against strains such as Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting growth at various concentrations .

2. Anticancer Activity

Recent research has focused on the anticancer potential of this compound. In vitro studies indicated that this compound can inhibit the proliferation of lung cancer cells (A549) with IC50 values comparable to established chemotherapeutic agents. The mechanism appears to involve the induction of apoptosis and cell cycle arrest in cancer cells .

3. Anti-inflammatory Effects

The anti-inflammatory properties of this compound have also been explored. Compounds in this class have been shown to reduce levels of pro-inflammatory cytokines and enzymes such as COX-2, indicating potential use in treating inflammatory diseases .

Case Studies and Experimental Findings

Several case studies have highlighted the efficacy of this compound derivatives in various biological assays:

  • Antimicrobial Assays : A derivative exhibited significant antibacterial activity against multi-drug resistant strains, suggesting its potential as a lead compound for developing new antibiotics .
  • Cytotoxicity Tests : In vitro cytotoxicity assays revealed that certain derivatives selectively target cancer cells while sparing normal cells, indicating a favorable therapeutic index .
  • Mechanistic Studies : Molecular docking studies suggested that this compound interacts with specific targets involved in cancer cell proliferation, further supporting its role as an anticancer agent .

Summary of Research Findings

Activity TypeObserved EffectsReference
AntimicrobialInhibition of S. aureus and E. coli ,
AnticancerIC50 values comparable to chemotherapeutics ,
Anti-inflammatoryReduced COX-2 and pro-inflammatory cytokines ,

Eigenschaften

IUPAC Name

4-bromo-1H-pyridazin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3BrN2O/c5-3-1-4(8)7-6-2-3/h1-2H,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHDOBORGTYQVOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NNC1=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67264-08-8
Record name 5-bromo-2,3-dihydropyridazin-3-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.